molecular formula C12H13NO3S B13223145 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid

5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B13223145
M. Wt: 251.30 g/mol
InChI Key: ZPWSOJDOKGNMLV-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific steps for synthesizing this compound may include:

    Formation of the Indole Core: The initial step involves the formation of the indole core through the Fischer indole synthesis.

    Introduction of the Methylsulfanyl Group:

    Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and carboxylic acid groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxy group at the 5-position.

    1-Methylindole-3-carboxylic acid: A simpler analog without the hydroxy and methylsulfanyl groups.

Uniqueness

5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of both hydroxy and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

5-hydroxy-1-methyl-2-(methylsulfanylmethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H13NO3S/c1-13-9-4-3-7(14)5-8(9)11(12(15)16)10(13)6-17-2/h3-5,14H,6H2,1-2H3,(H,15,16)

InChI Key

ZPWSOJDOKGNMLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=C1CSC)C(=O)O

Origin of Product

United States

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